molecular formula C9H9BrF2O B8474634 1-(3-Bromopropoxy)-2,3-difluorobenzene

1-(3-Bromopropoxy)-2,3-difluorobenzene

Cat. No. B8474634
M. Wt: 251.07 g/mol
InChI Key: YDGNQVBDRJWVNQ-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

Analogously to Example 91b, 2.00 g of 2,3-difluorophenol and 30.7 g of 1,3-dibromopropane are reacted. The title compound is obtained as a colourless oil. Rf=0.39 (1:10 EtOAc-heptane); Rt=4.82.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12][CH2:13]Br>>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Name
Quantity
30.7 g
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C(C(=CC=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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